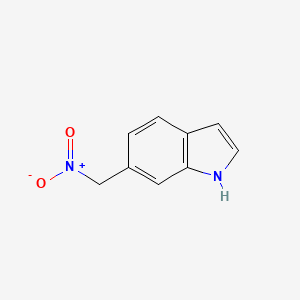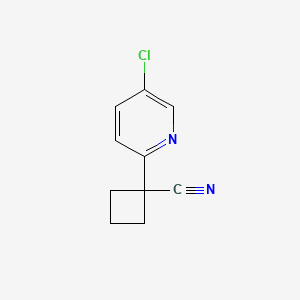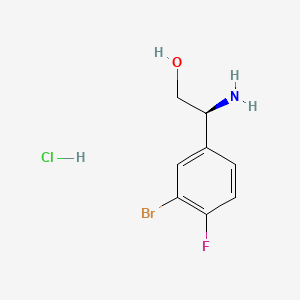
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethan-1-ol backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using bromine and a fluorinating agent under controlled conditions.
Amination: The brominated and fluorinated phenyl compound is then subjected to amination using an appropriate amine source.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- (2S)-2-amino-2-(3-iodo-4-fluorophenyl)ethan-1-ol hydrochloride
Uniqueness
Compared to its analogs, (2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride offers a unique combination of bromine and fluorine substituents, which can enhance its reactivity and binding properties. The presence of both halogens can lead to distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10BrClFNO |
|---|---|
Molecular Weight |
270.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI Key |
DGHVDXBFKBATGC-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Br)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


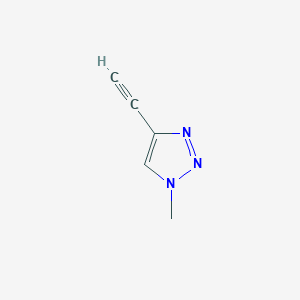

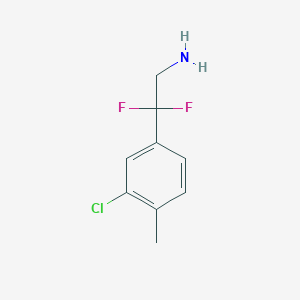
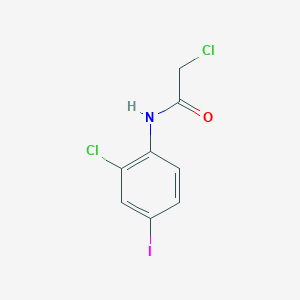
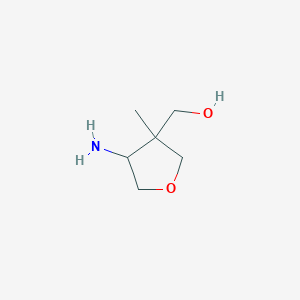
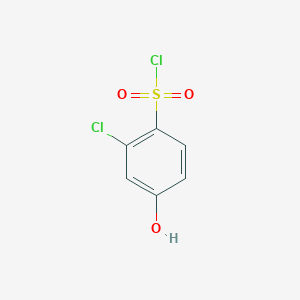
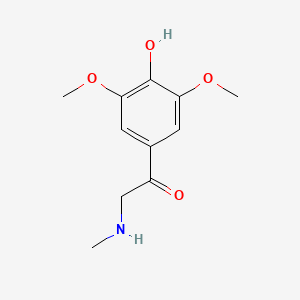
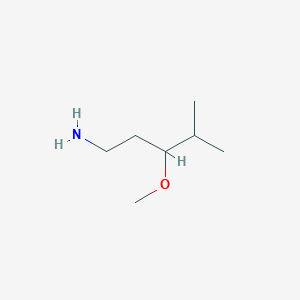
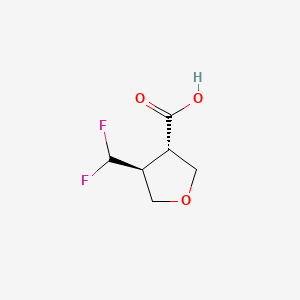
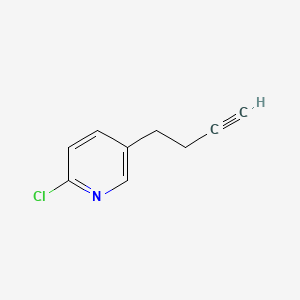
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
